3-Benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one
CAS No.: 819814-19-2
Cat. No.: VC16806664
Molecular Formula: C19H18O2
Molecular Weight: 278.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819814-19-2 |
|---|---|
| Molecular Formula | C19H18O2 |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |
| Standard InChI | InChI=1S/C19H18O2/c1-21-19-17(12-14-8-4-2-5-9-14)16(13-18(19)20)15-10-6-3-7-11-15/h2-11,16H,12-13H2,1H3 |
| Standard InChI Key | CAIVIVBMILYROV-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
Introduction
Structural and Molecular Characteristics
Core Framework and Substituent Effects
The compound’s core consists of a cyclopent-2-en-1-one ring, a five-membered cyclic ketone with a conjugated double bond. The 2-methoxy group donates electron density via resonance, stabilizing the enone system and modulating its electrophilicity. At the 3- and 4-positions, benzyl and phenyl groups introduce steric bulk and hydrophobic interactions, which are critical for intermolecular binding in potential biological targets . The canonical SMILES representation, COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3, highlights the connectivity of these substituents.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 278.3 g/mol |
| IUPAC Name | 3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one |
| CAS No. | 819814-19-2 |
| SMILES | COC1=C(C(CC1=O)C2=CC=CC=C2)CC3=CC=CC=C3 |
| InChI Key | CAIVIVBMILYROV-UHFFFAOYSA-N |
Synthetic Methodologies
Cascade Rearrangement of Furylcarbinols
A prominent route involves the Dy(OTf)-catalyzed cascade rearrangement of furylcarbinols with hydroxylamines. For example, Veits et al. demonstrated that furan-2-yl(phenyl)methanol reacts with N-benzyl-O-methylhydroxylamine under mild conditions (80°C, 30 minutes) to yield cyclopentenone derivatives in 91% efficiency . This method leverages the Piancatelli rearrangement, wherein the furan ring undergoes ring-opening and recyclization to form the cyclopentenone scaffold .
Table 2: Comparison of Synthetic Approaches
| Method | Catalyst | Yield (%) | Key Advantage |
|---|---|---|---|
| Cascade Rearrangement | Dy(OTf) | 91 | High efficiency, mild conditions |
| One-Pot Synthesis | B(CF) | 81 | Modular, tandem reactions |
Structural Analogues and Functionalization
Chalcone Derivatives
The chalcone 3-(2-methoxyphenyl)-1-phenylprop-2-en-1-one (PubChem CID: 5383464) shares a similar methoxy-substituted aromatic system . Unlike the cyclopentenone core, chalcones feature an α,β-unsaturated ketone, which confers distinct electronic properties and bioactivity .
Cyclopentenone-Pyrrolidine Hybrids
Solanke et al. synthesized cis-fused cyclopentenone-pyrrolidines via Cu(OTf)-mediated cyclization . These hybrids exhibit enhanced rigidity and stereochemical diversity, suggesting that 3-benzyl-2-methoxy-4-phenylcyclopent-2-en-1-one could serve as a precursor for analogous drug candidates .
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